molecular formula C9H7ClN2O B13967850 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone

1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone

Katalognummer: B13967850
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: LACXZIQTVGNKBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone is a compound belonging to the benzimidazole family, characterized by the presence of a chlorine atom at the 6th position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-1H-benzo[d]imidazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzimidazoles
  • Carboxylic acids
  • Alcohols
  • Schiff bases
  • Hydrazones

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes such as topoisomerases, leading to DNA damage and apoptosis in cancer cells. The chlorine atom and ethanone group play crucial roles in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

    6-chloro-1H-benzo[d]imidazole: Lacks the ethanone group but shares the chlorine substitution.

    1-(6-bromo-1H-benzo[d]imidazol-1-yl)ethanone: Similar structure with a bromine atom instead of chlorine.

    1-(6-chloro-1H-benzo[d]imidazol-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness: 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, the ethanone group provides a site for further functionalization, expanding its utility in synthetic chemistry .

Eigenschaften

Molekularformel

C9H7ClN2O

Molekulargewicht

194.62 g/mol

IUPAC-Name

1-(6-chlorobenzimidazol-1-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-5-11-8-3-2-7(10)4-9(8)12/h2-5H,1H3

InChI-Schlüssel

LACXZIQTVGNKBS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=NC2=C1C=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.